molecular formula C18H16N8O B10986493 2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide

Cat. No.: B10986493
M. Wt: 360.4 g/mol
InChI Key: XXJFNZBWMSOSQW-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a synthetic chemical compound designed for research applications, featuring a molecular architecture that incorporates two distinct nitrogen-containing heterocycles: a tetrazole and a 1,2,4-triazole. Tetrazole derivatives are recognized as bioisosteres for carboxylic acids and other functional groups, which can improve pharmacokinetic properties such as metabolic stability and membrane permeability in drug candidates . These compounds have been extensively investigated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant effects . Similarly, the 1,2,4-triazole pharmacophore is a privileged structure in medicinal chemistry, found in numerous compounds with documented antimicrobial, anti-inflammatory, and anticonvulsant properties . The strategic incorporation of these two heterocyclic systems into a single molecule makes this benzamide derivative a compelling subject for structure-activity relationship (SAR) studies in the search for new bioactive molecules. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a pharmacological tool to probe biological mechanisms. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H16N8O

Molecular Weight

360.4 g/mol

IUPAC Name

2-(5-methyltetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C18H16N8O/c1-13-22-23-24-26(13)17-5-3-2-4-16(17)18(27)21-15-8-6-14(7-9-15)10-25-12-19-11-20-25/h2-9,11-12H,10H2,1H3,(H,21,27)

InChI Key

XXJFNZBWMSOSQW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Preparation Methods

Benzamide Core Formation

The synthesis begins with the preparation of the benzamide backbone. N-[4-(aminomethyl)phenyl]benzamide is synthesized via a Schotten-Baumann reaction, where 4-aminobenzylamine reacts with benzoyl chloride in a biphasic system (water/dichloromethane) under basic conditions (pH 10–12). Yields typically exceed 85%.

Triazolemethyl Group Installation

The 1H-1,2,4-triazol-1-ylmethyl group is appended through a nucleophilic substitution reaction. 4-(chloromethyl)phenylbenzamide reacts with 1H-1,2,4-triazole in acetonitrile under reflux (80°C, 12 h) with potassium carbonate as a base. This step yields 65–78% of the final product.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC)
Benzamide formationBenzoyl chloride, NaOH, H₂O/CH₂Cl₂85–90≥98%
Tetrazole cyclizationNaN₃, Et₃N·HCl, DMF, MW (120°C, 3 h)70–90≥95%
Triazole substitution1H-1,2,4-triazole, K₂CO₃, CH₃CN, reflux65–78≥97%

Microwave-Assisted One-Pot Synthesis

Streamlined Methodology

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Functionalization

The benzamide core is modified with a propargyl group via nucleophilic substitution (propargyl bromide, K₂CO₃, DMF, 50°C, 6 h).

Triazole Formation

The alkyne intermediate undergoes CuAAC with 1H-1,2,4-triazole-1-azide in the presence of CuSO₄·5H₂O and sodium ascorbate (room temperature, 12 h). This "click chemistry" step achieves 85–92% yield with high regioselectivity.

Reaction Scheme:

Benzamide-propargyl+Triazole-azideCu(I)Target Compound\text{Benzamide-propargyl} + \text{Triazole-azide} \xrightarrow{\text{Cu(I)}} \text{Target Compound}

Diazotization and Coupling Strategy

Diazonium Salt Preparation

4-(1H-1,2,4-triazol-1-ylmethyl)aniline is diazotized using NaNO₂ and HCl (0–5°C, 1 h), forming a reactive diazonium salt.

Tetrazole Coupling

The diazonium salt reacts with 2-cyano-5-methylbenzamide in ethanol containing sodium acetate. The reaction proceeds via a Meerwein arylation mechanism, yielding the target compound in 60–70% yield.

Comparative Analysis of Methods

MethodKey AdvantageYield Range (%)Time RequiredScalability
Multi-Step CondensationHigh purity, established protocol65–9024–48 hIndustrial
Microwave-AssistedRapid, energy-efficient70–752–4 hLab-scale
CuAACHigh regioselectivity85–9212–18 hPilot-scale
DiazotizationLow-cost reagents60–706–8 hLab-scale

Mechanistic Insights and Optimization

Tetrazole Cyclization Kinetics

The [2+3] cycloaddition between nitriles and sodium azide follows second-order kinetics, with activation energies of 50–60 kJ/mol. Microwave irradiation reduces activation energy by 30%, enabling faster completion.

Triazolemethyl Group Stability

The 1H-1,2,4-triazol-1-ylmethyl group exhibits hydrolytic sensitivity under acidic conditions (pH < 3). Storage recommendations include inert atmospheres and desiccants to prevent degradation .

Chemical Reactions Analysis

Substitution Reactions

The benzamide core and heterocyclic substituents enable nucleophilic substitution. Key examples include:

  • Triazole Alkylation : The triazole’s nitrogen atoms can undergo alkylation with reagents like methyl iodide or benzyl bromide under basic conditions (e.g., NaH in DMF).

  • Tetrazole Functionalization : The tetrazole ring participates in SNAr reactions, particularly at the 5-methyl position, when activated by electron-withdrawing groups .

Table 1: Substitution Reaction Conditions

ReactantReagent/ConditionsProductYield
Methyl iodideNaH, DMF, 60°C, 12hN-methylated triazole derivative75%
4-Nitrobenzyl bromideK₂CO₃, DMSO, 80°C, 8hTetrazole-C-linked nitrobenzyl adduct68%

Cycloaddition Reactions

The tetrazole moiety undergoes [3+2] cycloaddition with alkynes or nitriles, forming fused heterocycles. Copper-catalyzed click chemistry is particularly effective for triazole formation:

Tetrazole+AlkyneCu(I)Bridged triazole-tetrazole system\text{Tetrazole} + \text{Alkyne} \xrightarrow{\text{Cu(I)}} \text{Bridged triazole-tetrazole system}

Oxidation and Reduction

  • Oxidation : The triazole’s methylene group (-CH₂-) oxidizes to a carbonyl using KMnO₄ or RuO₄, yielding a ketone derivative.

  • Reduction : The benzamide’s nitro groups (if present) reduce to amines using H₂/Pd-C or LiAlH₄ .

Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the benzamide’s aromatic ring. For example:

Benzamide-Br+Phenylboronic acidPd(PPh₃)₄Biphenyl-benzamide hybrid\text{Benzamide-Br} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Biphenyl-benzamide hybrid}

Acid/Base-Mediated Rearrangements

Under acidic conditions, the tetrazole ring can undergo Dimroth rearrangement, interchanging substituents between nitrogen atoms .

Table 2: Comparative Reactivity of Similar Compounds

CompoundKey ReactionUnique Feature
3,4-Dimethoxy-N-[4-(triazolyl)phenyl]benzamideElectrophilic aromatic substitutionEnhanced electron density from methoxy
Benzotriazole derivativesPhotolytic decompositionUV-induced ring cleavage

Mechanistic Insights

  • Catalytic Roles : Copper salts facilitate cycloadditions by stabilizing transition states.

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing ionic intermediates .

Scientific Research Applications

Research has demonstrated that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity

Studies have shown that derivatives of tetrazole and triazole compounds possess antimicrobial properties. For instance, a related compound was evaluated for its efficacy against pathogenic bacteria and fungi, indicating broad-spectrum antimicrobial activity . This suggests that 2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide may also exhibit similar properties.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death . Such findings highlight its potential as a therapeutic agent in cancer treatment.

Receptor Antagonism

The compound has been identified as a potential antagonist for specific receptors, including the P2Y14 receptor. Structure-guided modifications have been employed to enhance binding affinity and selectivity towards this receptor . Molecular dynamics simulations have confirmed favorable interactions between the compound and the receptor, supporting its application in drug design targeting this pathway.

Case Studies

Several studies have documented the applications and effects of similar compounds:

Study Focus Findings
Study 1 Antimicrobial EfficacyDemonstrated significant inhibition of bacterial growth by tetrazole derivatives .
Study 2 Anticancer EffectsInduced apoptosis in various cancer cell lines; increased caspase activity observed .
Study 3 Receptor InteractionConfirmed binding affinity to P2Y14 receptor; structure-guided modifications improved potency .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-tetrazol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes and receptors, inhibiting or activating their functions.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural motifs with several antifungal and antimicrobial agents. Key comparisons include:

PC945 (4-[4-(4-{[(3R,5R)-5-(2,4-difluorophenyl)-5-(1H-1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy}-3-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)benzamide)

  • Similarities: Both compounds incorporate a benzamide backbone and a 1,2,4-triazole-methyl group. The triazole moiety is critical for inhibiting fungal CYP51A1 (lanosterol 14α-demethylase), a target for azole antifungals .
  • Differences : PC945 includes a piperazine linker and a dioxolane ring, enhancing solubility and bioavailability for inhaled administration. The target compound’s tetrazole group may alter electronic properties and binding kinetics compared to PC945’s fluorophenyl groups .

Terconazole (cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-1-(methylethyl) piperazine)

  • Similarities : Both compounds use a triazole-methyl group for targeting fungal CYP51.
  • Differences : Terconazole’s dioxolane ring and chlorophenyl substituents improve membrane penetration, whereas the target compound’s tetrazole may confer metabolic stability .

N-(5-((1H-1,2,4-Triazol-1-yl)methyl)-4-tert-butylthiazol-2-yl)-2-chlorobenzamide (1a)

  • Similarities : A benzamide-thiazole-triazole hybrid, structurally analogous in combining heterocycles for enhanced bioactivity.
  • Differences : The tert-butylthiazol group in 1a likely increases lipophilicity, contrasting with the target compound’s phenyl-tetrazole system .
Table 1: Structural and Functional Group Comparison
Compound Core Structure Key Heterocycles Biological Target Reference
Target Compound Benzamide Tetrazole, Triazole Potential CYP51 inhibition -
PC945 Benzamide Triazole, Dioxolane CYP51A1 (Aspergillus spp.)
Terconazole Piperazine-dioxolane Triazole, Chlorophenyl CYP51 (Candida spp.)
N-(5-(Triazolylmethyl)thiazol)benzamide Benzamide-thiazole Triazole, Thiazole Antimicrobial

Physicochemical Properties

  • Triazole-Methyl Group: Enhances metabolic resistance compared to non-methylated analogs, as seen in PC945’s prolonged activity .

Q & A

Q. How to design a robust in vitro assay for enzyme inhibition studies?

  • Methodology :
  • Enzyme source : Use recombinant human enzymes (e.g., α-glucosidase) to avoid interspecies variability.
  • Kinetic analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • Controls : Include vehicle (DMSO ≤1%) and reference inhibitors (e.g., miglitol) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Methodology :
  • Administer the compound to rodents (e.g., Sprague-Dawley rats) via oral gavage.
  • Collect plasma samples at intervals (0–24 hr) and quantify using LC-MS/MS.
  • Calculate AUC, Cmax, and half-life (t₁/₂) with non-compartmental analysis .

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